

A Comprehensive Technical Guide on the Pharmacokinetic Properties of SH1573 in Animal Models

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Compound of Interest

Compound Name: SH1573

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This technical guide provides an in-depth overview of the preclinical pharmacokinetic properties of **SH1573**, a novel and selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2). The data presented is compiled from comprehensive preclinical studies in various animal models, offering critical insights for researchers and professionals in the field of drug development.

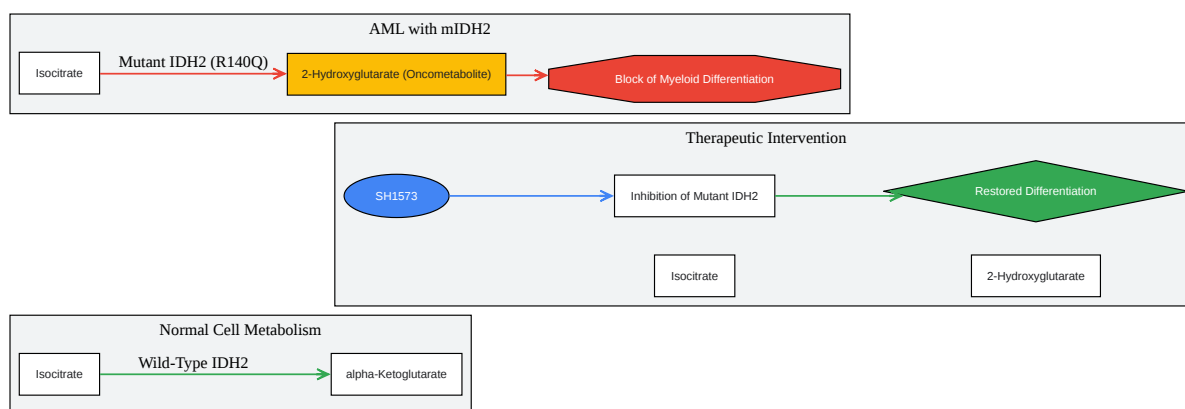
Executive Summary

SH1573 is an orally active inhibitor of the mIDH2 R140Q protein, which plays a crucial role in the pathogenesis of acute myeloid leukemia (AML).[1][2] Preclinical studies have demonstrated that **SH1573** effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG) in both in vitro and in vivo models.[1][2] Pharmacokinetic assessments in animal models, including rats and monkeys, have revealed that **SH1573** possesses favorable properties such as high oral bioavailability, extensive tissue distribution, and good metabolic stability, supporting its advancement into clinical trials.[1]

Signaling Pathway of SH1573

SH1573 exerts its therapeutic effect by selectively targeting and inhibiting the mutated IDH2 enzyme, thereby blocking the abnormal production of 2-HG. This action helps to restore normal

cellular differentiation in cancer cells.



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Caption: Mechanism of action of **SH1573** in mIDH2-mutated AML.

Pharmacokinetic Parameters

The pharmacokinetic profile of **SH1573** was evaluated in Sprague-Dawley rats and cynomolgus monkeys. The key parameters are summarized in the tables below.

Table 1: Intravenous Pharmacokinetic Parameters of **SH1573**

Species	Dose (mg/kg)	Clearance (mL/min/kg)	Elimination Half-life (h)	Steady-State Volume of Distribution (L/kg)
Rat	1	25.6% of liver blood flow	16.3	24.1 times total liquid volume
Monkey	1	4.3% of liver blood flow	12.2	3.02 times total liquid volume

Data sourced from a preclinical study on **SH1573**.[\[1\]](#)

Table 2: Oral Pharmacokinetic Parameters and Accumulation of **SH1573**

Species	Dosing Regimen	Cmax Fold Increase (Day 14 vs Day 1)	AUC _{0-24h} Fold Increase (Day 14 vs Day 1)	Accumulation
Rat	Not specified	2.4	2.2	No significant accumulation
Monkey	Not specified	5.0	5.4	Accumulation observed

Data sourced from a preclinical study on **SH1573**.[\[1\]](#)

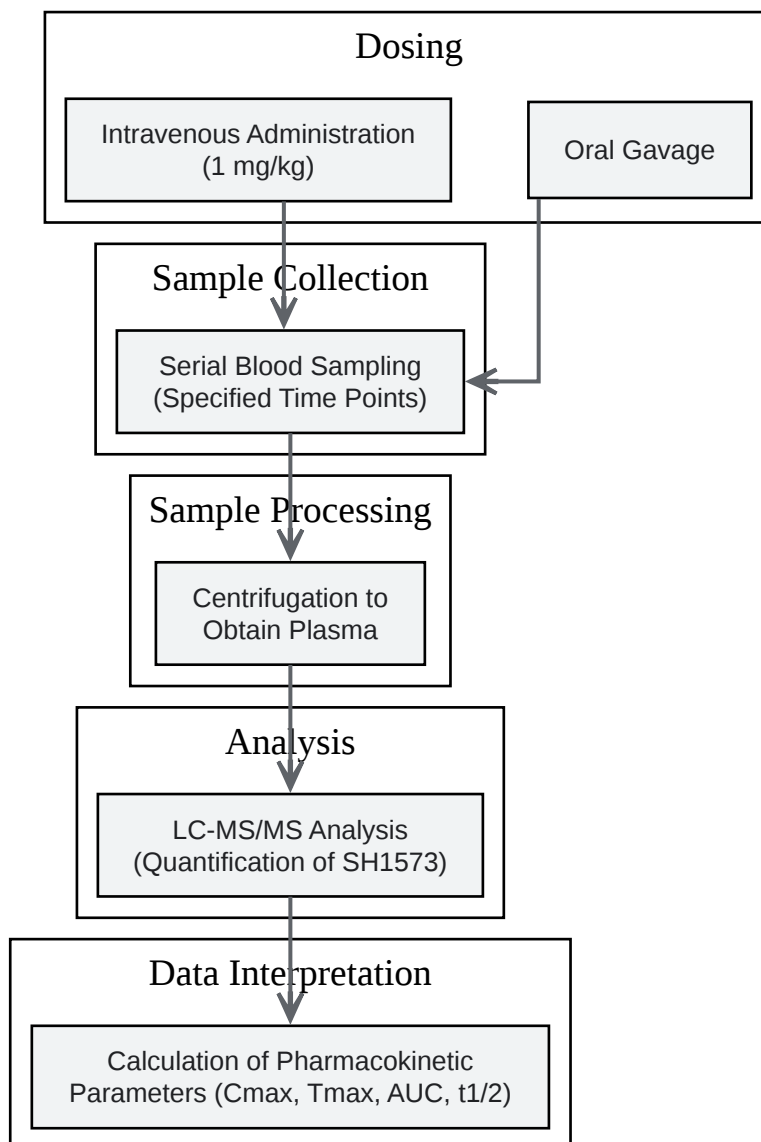
Experimental Protocols

The following section details the methodologies employed in the preclinical pharmacokinetic studies of **SH1573**.

- Species: Sprague-Dawley rats and cynomolgus monkeys were used for pharmacokinetic studies.[\[1\]](#)
- Housing: Animals were housed in standard conditions with controlled temperature, humidity, and light-dark cycles.

- Ethics: All animal experiments were conducted in accordance with institutional animal care and use committee guidelines.

The general workflow for the pharmacokinetic studies is illustrated below.



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Caption: Experimental workflow for pharmacokinetic studies of **SH1573**.

- Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the quantification of **SH1573** in plasma and tissue samples.[2]

- Sample Preparation: Plasma samples were typically processed by protein precipitation followed by centrifugation.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Absorption, Distribution, Metabolism, and Excretion (ADME)

SH1573 demonstrated high oral bioavailability.^[1] The plasma protein binding of **SH1573** was found to be greater than 99.5% in plasma from mice, rats, monkeys, and humans.^[1]

In rats, **SH1573** was detected in all tissues analyzed, with preferential distribution to the liver, fat, stomach, small intestine (duodenum), kidney, and lung.^[1] Notably, **SH1573** was able to penetrate the blood-brain barrier, although intracerebral levels were approximately 15.65-fold lower than those in the bone marrow.^[1]

- In Vitro: Four oxidative metabolites of **SH1573** were identified in liver microsomes from humans, monkeys, dogs, rats, and mice.^[1]
- In Vivo (Rats): The primary metabolic pathways in rats were identified as mono-oxidation and glucuronic acid binding.^[1] Sixteen metabolites were detected in addition to the parent drug.^[1]
- In Vivo (Monkeys): Five metabolites were detected in the plasma of monkeys, with the parent drug being the predominant form.^[1]

Excretion of **SH1573** was primarily through the feces.^[1] In a study using radiolabeled [¹⁴C]**SH1573** in rats, 95.7% of the administered radioactivity was recovered in the feces over 168 hours, with a total recovery of 98.0% in both urine and feces.^[1] Biliary excretion accounted for 5.67% of the dose within 48 hours.^[1]

Conclusion

The preclinical data on **SH1573** indicate a favorable pharmacokinetic profile, characterized by high oral bioavailability, wide tissue distribution including penetration of the blood-brain barrier, and efficient metabolic clearance primarily through the fecal route. These properties, combined

with its potent and selective inhibition of mIDH2, underscore its potential as a therapeutic agent for mIDH2-mutated malignancies. The findings from these animal studies have provided a strong rationale for the initiation of clinical trials.[1]

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References

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